Estetrol
Overview
Description
Estetrol (E4) is a natural estrogen produced exclusively during pregnancy by the fetal liver . It is one of the four natural estrogenic steroid hormones found in humans, along with estrone (E1), estradiol (E2), and estriol (E3) . It is a major estrogen in the body . In contrast to estrone and estradiol, estetrol is a native estrogen of fetal life . It can be used as a medication . Estetrol, in combination with drospirenone, has recently been approved as a new estrogenic component of a combined oral contraceptive (COC) and estetrol alone is in clinical development for the treatment of menopausal symptoms as well as breast and prostate cancer .
Synthesis Analysis
Efforts toward cost-efficient and intensified large-scale synthesis of Estetrol are required to meet a rapidly increasing demand worldwide . A study aimed at the intensified preparation of a key enone intermediate for the preparation of estetrol . This approach relies on a unique methodology, where preliminary computational data guided the framework for experimental design and assess the feasibility under flow conditions .
Molecular Structure Analysis
Estetrol is a 3-hydroxy steroid that is 17beta-estradiol which has been substituted at the 15alpha and 16alpha positions by two additional hydroxy groups . It is a 3-hydroxy steroid, a 17beta-hydroxy steroid, a 16alpha-hydroxy steroid, a 15alpha-hydroxy steroid and a steroid hormone .
Chemical Reactions Analysis
Estetrol’s chemical reactions have been extensively characterized in preclinical models as well as in clinical studies in women of reproductive age and postmenopausal women .
Physical And Chemical Properties Analysis
Estetrol has a molecular formula of C18H24O4 and a molecular weight of 304.4 g/mol . It is soluble in water at 1.38 mg/mL .
Scientific Research Applications
Estetrol Applications in Scientific Research
Birth Control: Estetrol is used as an estrogenic component in combined oral contraceptives (COCs). It has been approved by regulatory agencies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) for this purpose .
Menopausal Symptom Relief: Estetrol is under development for use as menopausal hormone therapy, offering potential relief from climacteric symptoms of menopause .
Cancer Treatment: Ongoing pre-clinical and clinical trials are exploring the use of estetrol in cancer treatment, particularly due to its selective pharmacological profile which suggests a better safety profile .
Antigonadotropic Effects: Administration of estetrol has shown potent antigonadotropic effects by strongly suppressing secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in postmenopausal women .
Vascular Benefits: Estetrol may offer unique vascular benefits by not significantly impacting liver function and hemostasis balance, which could be advantageous over other oral estrogens .
Thermal Stability Research: Studies on the thermal stability of estetrol solvates contribute to understanding its properties and potential applications in various treatments .
Mechanism of Action
Target of Action
Estetrol (E4) is a synthetic analogue of a naturally occurring estrogen present during pregnancy . It demonstrates selectivity for both estrogen receptor-α (ER-α) and ER-β . These receptors are the primary targets of Estetrol, and they play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development .
Mode of Action
Estetrol binds with a low to moderate affinity to human estrogen receptor alpha (ER alpha) and ER beta, with a preference for ER alpha . This binding triggers a unique mechanism of action via tissue selective activity . Estetrol shows estrogen receptor agonist activity on the vagina, the uterus, and the endometrium, and negative estrogenic activity on breast tissue . This selective activity results in the suppression of ovulation .
Biochemical Pathways
Estetrol’s interaction with its targets affects several biochemical pathways. For instance, it has been found to have estrogenic effects on atheroma prevention in arteries . It has antiestrogenic effects against estradiol-induced endothelial nitric oxide synthase activation and acceleration of endothelial healing . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
It is known that estetrol presents a more selective pharmacological profile compared with other oral estrogens, suggestive of a better safety profile . This includes a low impact on the liver and hemostasis balance , which may influence its bioavailability. More research is needed to fully understand Estetrol’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Estetrol’s action are primarily related to its selective activity on various tissues. For example, it shows estrogen receptor agonist activity on the vagina, the uterus, and the endometrium . This results in the suppression of ovulation, preventing pregnancy . On the other hand, it exhibits negative estrogenic activity on breast tissue , potentially reducing the risk of breast cancer.
Action Environment
The action, efficacy, and stability of Estetrol can be influenced by various environmental factors. For instance, the physiological environment during pregnancy, when Estetrol naturally occurs, may impact its action . Additionally, the presence of other hormones or compounds, such as progestin, can affect Estetrol’s pharmacological activity . .
Future Directions
Estetrol has a promising future in hormonal-dependent treatments and growing established markets for oral contraception . It was recently marketed as the estrogenic component of a new combined oral contraceptive (COC) in combination with the progestin drospirenone (DRSP) . It is also currently in late stage clinical development for use as a menopausal hormone therapy (MHT) .
properties
IUPAC Name |
(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPIJNNOJSSQC-NYLIRDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Record name | estetrol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Estetrol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164888 | |
Record name | Estetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
491.9±45.0 | |
Record name | Estetrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Estetrol is a synthetic analogue of a naturally occurring estrogen present during pregnancy, demonstrating selectivity for both estrogen receptor-α (ER-α) and ER-β and suppressing ovulation. Estetrol binds with a low to moderate affinity human estrogen receptor alpha (ER alpha) and ER beta with a preference for ER alpha. Estetrol demonstrates a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus and the endometrium, and negative estrogenic activity on breast tissue. | |
Record name | Estetrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estetrol | |
CAS RN |
15183-37-6, 16127-99-4 | |
Record name | Estetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15183-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estetrol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estetrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Estetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTETROL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENB39R14VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-236 | |
Record name | Estetrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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